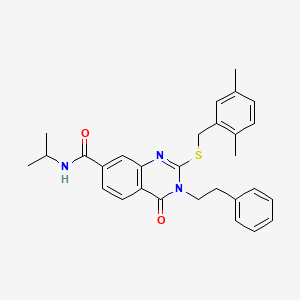
3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
A series of triketone-containing quinazoline-2,4-dione derivatives were synthesized and evaluated for their herbicidal activity against broadleaf and monocotyledonous weeds. This research indicates the potential of this chemical structure in developing new herbicides with broad-spectrum weed control and excellent crop selectivity (Wang et al., 2014). Further studies have confirmed the significant herbicidal activity of these compounds, suggesting their use as a lead structure for novel herbicide development (Wang et al., 2015).
Antimicrobial and Antifungal Activities
Research on new 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones demonstrated their efficacy in antibacterial and antifungal applications. The synthesized compounds showed activity against various pathogens, indicating their potential as antimicrobial agents (Gupta et al., 2008).
Organic Synthesis and Chemical Characterization
Studies have explored the synthesis and characterization of novel compounds containing the 1,2,4-oxadiazole ring, revealing the versatility of these structures in organic chemistry. These compounds have shown promising bioactive properties, including antitumor activities (Maftei et al., 2013). Another study focused on the synthesis and spectral characterization of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting their potential as chemotherapeutic agents (Deady et al., 2003).
Green Chemistry and Sustainable Synthesis
Research on the L-proline-catalysed synthesis of heterocyclic ortho-quinones emphasizes the importance of green chemistry principles in the synthesis of complex molecules. This "on water" protocol offers environmental advantages such as short reaction times and the absence of toxic solvents (Rajesh et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione, followed by reduction of the nitro group to an amino group, and then coupling with 3-(4-ethylphenyl)-1-(2-bromoethyl)-1,2,4-oxadiazole-5-carboxylic acid to form the final product.", "Starting Materials": [ "4-ethylbenzoic acid", "2-nitrobenzaldehyde", "urea", "ethyl acetoacetate", "4-bromoethylamine", "sodium hydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "dichloromethane" ], "Reaction": [ "Step 1: Synthesis of 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione", "a. Synthesis of 4-nitrobenzaldehyde: 4-ethylbenzoic acid is reacted with 2-nitrobenzaldehyde in the presence of acetic acid and hydrochloric acid to form 4-ethyl-2-nitrobenzaldehyde.", "b. Synthesis of 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione: 4-ethyl-2-nitrobenzaldehyde is reacted with urea and ethyl acetoacetate in the presence of sodium hydroxide to form 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reduction of nitro group to amino group", "3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione is reduced to 3-(4-ethylphenyl)-1-(4-aminophenyl)quinazoline-2,4(1H,3H)-dione using sodium borohydride in ethanol.", "Step 3: Coupling with 3-(4-ethylphenyl)-1-(2-bromoethyl)-1,2,4-oxadiazole-5-carboxylic acid", "3-(4-ethylphenyl)-1-(4-aminophenyl)quinazoline-2,4(1H,3H)-dione is coupled with 3-(4-ethylphenyl)-1-(2-bromoethyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of sodium hydride in dichloromethane to form the final product '3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione'." ] } | |
CAS RN |
1359433-95-6 |
Molecular Formula |
C27H24N4O3 |
Molecular Weight |
452.514 |
IUPAC Name |
3-(4-ethylphenyl)-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-3-18-9-13-20(14-10-18)25-28-24(34-29-25)17-30-23-8-6-5-7-22(23)26(32)31(27(30)33)21-15-11-19(4-2)12-16-21/h5-16H,3-4,17H2,1-2H3 |
InChI Key |
KYOMMBWLBMUCHZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=C(C=C5)CC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2574279.png)
![1-Methylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2574283.png)
![Methyl (E)-4-oxo-4-[[2-oxo-2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]amino]but-2-enoate](/img/structure/B2574284.png)

![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2574286.png)
![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2574287.png)
![Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate](/img/structure/B2574289.png)

![4-butyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2574291.png)
![3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline](/img/structure/B2574292.png)
![Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B2574293.png)

